![molecular formula C11H14Br2N2O2 B13453772 Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is an organic compound that features a tert-butyl ester group and a dibromopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate typically involves the reaction of tert-butyl 2-aminoacetate with 5,6-dibromopyridine. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate can undergo several types of chemical reactions, including:
Substitution Reactions: The dibromo groups on the pyridine ring can be substituted with various nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas can be used.
Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be the debrominated pyridine derivative.
Hydrolysis: The major product is the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate can be used as a building block for the synthesis of more complex molecules. Its dibromo groups make it a versatile intermediate for further functionalization .
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used in the design and synthesis of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is not well-documented. its potential biological activity could involve interactions with specific molecular targets such as enzymes or receptors. The dibromo groups may facilitate binding to these targets, while the ester group could be hydrolyzed to release the active form of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2,5-dibromopyridin-3-yl carbonate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate
Uniqueness
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is unique due to its specific substitution pattern on the pyridine ring and the presence of both dibromo and ester functional groups. This combination of features makes it a valuable intermediate for various synthetic applications and potential biological activities .
Propiedades
Fórmula molecular |
C11H14Br2N2O2 |
|---|---|
Peso molecular |
366.05 g/mol |
Nombre IUPAC |
tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C11H14Br2N2O2/c1-11(2,3)17-9(16)6-14-8-5-4-7(12)10(13)15-8/h4-5H,6H2,1-3H3,(H,14,15) |
Clave InChI |
KIHODIUXJBOBJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CNC1=NC(=C(C=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
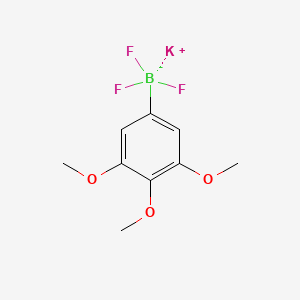

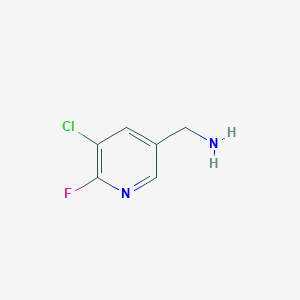

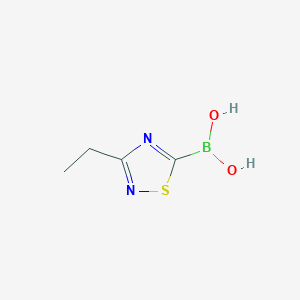
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
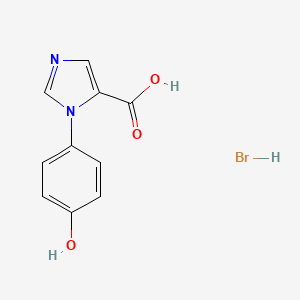
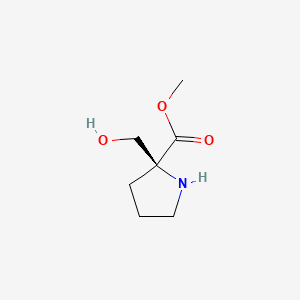
amine dihydrochloride](/img/structure/B13453770.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
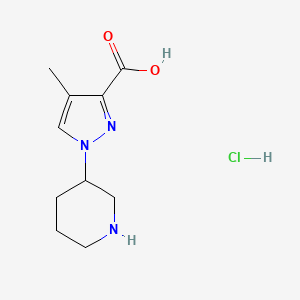
![2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid](/img/structure/B13453787.png)
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
